5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
Molecular Formula |
C25H23FN4O4S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23FN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-20-12-10-19(26)11-13-20)30(17-21-9-6-14-34-21)16-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
IYULJQYQWYTRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanesulfonyl Group: This step may involve sulfonylation reactions using ethanesulfonyl chloride under basic conditions.
Attachment of the Benzyl and Furan-2-yl Methyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting key biological pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- **5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(METHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- **5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the ethanesulfonyl group. This structural configuration may confer unique biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
